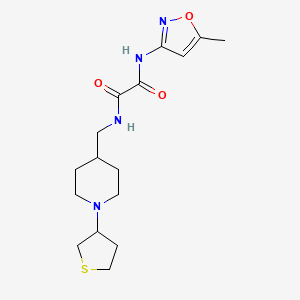
N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, a compound with the CAS number 2034573-04-9, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4O3S |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 2034573-04-9 |
The compound features a complex arrangement that includes an isoxazole ring, a tetrahydrothiophene moiety, and an oxalamide group, which may contribute to its biological activities.
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. Preliminary studies suggest that it may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .
Key Mechanisms:
- Cytokine Modulation : Inhibits TNF-alpha and IL-6 production.
- Oxidative Stress Reduction : Enhances antioxidant enzyme activity.
- Mitochondrial Function Improvement : Modulates mitochondrial activity, potentially improving cellular energy metabolism.
Pharmacological Effects
The compound has shown promise in several pharmacological contexts:
- Anti-inflammatory Activity : In experimental models, it has been observed to reduce inflammation markers significantly.
- Chondroprotective Effects : Studies have indicated potential benefits in protecting cartilage in osteoarthritis models .
- Neuroprotective Properties : Early findings suggest it may protect neuronal cells from oxidative stress-induced damage.
Study on Anti-inflammatory Effects
A notable study involved administering this compound to rats with induced osteoarthritis. The results demonstrated a significant reduction in inflammatory cytokines and improvement in joint function compared to control groups .
Table 1: Experimental Results on Inflammatory Markers
| Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) | Joint Function Score |
|---|---|---|---|
| Control | 120 | 80 | 10 |
| OA Induced | 250 | 150 | 4 |
| Treatment Group (Compound) | 150 | 90 | 8 |
Neuroprotection Study
In another study focused on neuroprotection, the compound was tested for its ability to mitigate oxidative damage in neuronal cell cultures. The results indicated that treatment with the compound led to a significant increase in cell viability and a decrease in markers of oxidative stress .
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-11-8-14(19-23-11)18-16(22)15(21)17-9-12-2-5-20(6-3-12)13-4-7-24-10-13/h8,12-13H,2-7,9-10H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYZETKVBXFVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














